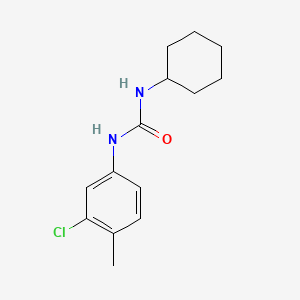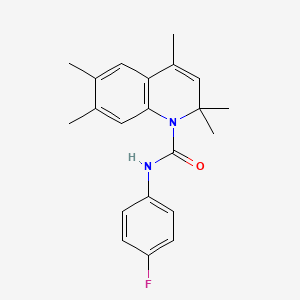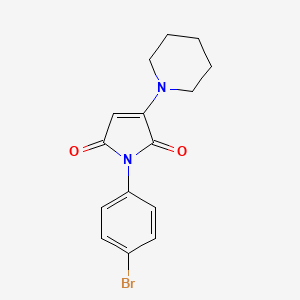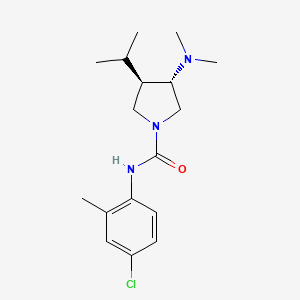![molecular formula C19H24N2O3 B5654550 2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)
2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tricyclic compounds, which include structures similar to the chemical , often involves reactions with diazo compounds. For instance, Mara et al. (1982) described the synthesis of tricyclic adducts by treating methyl (2R)-2-[(1R, 5R)-3-benzyl-6-oxo-4,7-diaza-2-thiabicyclo[3.2.0]hept-3-en-7-yl]-3-methylbut-3-enoate with ethyl diazoacetate (Mara, Singh, Thomas, & Williams, 1982).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. For example, a study by Quadrelli, Bovio, and Piccanello (2011) used X-ray crystallography to determine the molecular structure of related tricyclic compounds (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Reactions and Properties
Chemical reactions of tricyclic compounds can involve the addition to alkenes, as demonstrated by Ye et al. (2002), where the reaction of a related tricyclic compound with alkenes was studied (Ye, Komarov, Kirby, & Jones, 2002).
Physical Properties Analysis
The physical properties of such compounds can be studied through spectroscopic methods. Fernández et al. (1990) synthesized and studied derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol using 1H and 13C NMR spectroscopy, revealing insights into their physical properties (Fernández, Gálvez, Lorente, Camunas, Sanz, & Fonseca, 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies like that of Vianello et al. (2000), who investigated the opioid receptor affinity of 9,10-diazatricyclo[4.2.1.1(2,5)]decane derivatives, a compound structurally related to the one (Vianello, Albinati, Pinna, Lavecchia, Marinelli, Borea, Gessi, Fadda, Tronci, & Cignarella, 2000).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-6-19-10-20-8-18(2,17(19)22)9-21(11-19)16(20)13-4-5-14-15(7-13)24-12-23-14/h4-5,7,16H,3,6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJGHLXXRLXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)



![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)

![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)





